Dimefline hydrochloride

Vue d'ensemble

Description

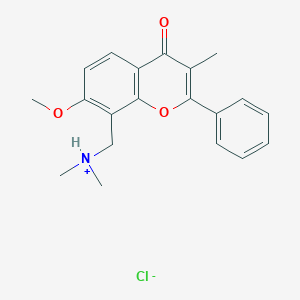

Dimefline hydrochloride is a compound that has been studied for its EEG activating effects. It is known chemically as 3-methyl-7-methoxy-8-dimethylaminomethylflavone hydrochloride. In a study involving both epileptic and non-epileptic patients, this compound was administered intravenously to examine its potential to provoke EEG activation. The study found that this compound could induce paroxysmal discharges in a significant proportion of epileptic patients and a smaller proportion of non-epileptic patients. The compound's activating effect was comparable to that of Metrazol, a known EEG activator, but with fewer and milder side effects .

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of this compound is not directly discussed in the provided papers, the structure of related compounds such as dimethyltin dichloride has been studied using methods like gas-electron diffraction. These studies provide insights into bond lengths and angles that could be relevant for understanding the structure of this compound. For instance, the Sn-Cl and Sn-C bond lengths and valency angles near 109.5° in dimethyltin dichloride could be analogous to certain structural aspects of this compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using HPLC to determine its content and related substances in an injectable form. The HPLC method employed a Diamond C18 column with a mobile phase of acetonitrile-water-ethylene diamine and UV detection at 243 nm. The method proved to be simple, rapid, sensitive, and accurate, with a linear range for this compound and good separation from related substances. The average recovery rate was reported to be 100.1%, indicating the method's reliability for quantifying this compound .

Relevant Case Studies

The most relevant case study provided is the one involving the administration of this compound to patients for EEG activation. This study is significant as it demonstrates the compound's potential for use in the exact EEG diagnosis of epileptic disorders. The study also highlights the importance of cautious clinical application due to the narrow margin between the threshold for seizure discharges and that of clinical attacks .

Applications De Recherche Scientifique

HPLC Determination in Pharmaceutical Analysis

Dimefline hydrochloride's content and related substances can be effectively determined using a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method. This method involves a specific system setup and mobile phase composition, demonstrating high sensitivity and accuracy, crucial for quality control in pharmaceuticals (Li Mei, 2007).

Analytical Application in Supramolecular Interaction Studies

The supramolecular interaction between β-cyclodextrin dimer and berberine hydrochloride was analyzed using spectrofluorimetry, revealing significant fluorescence intensity enhancement in supramolecular sandwich complexes. This method, which features a high sensitivity and selectivity, was successfully applied to the determination of berberine hydrochloride in tablets and serum, showcasing potential for therapeutic drug monitoring and clinical applications (Fang Liu et al., 2007).

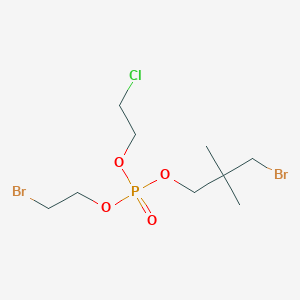

Genotoxic Impurity Quantification in Pharmaceuticals

A Gas Chromatography-Mass Spectrometry (GCMS) method was developed to quantify genotoxic impurity, namely 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl), in pharmaceuticals. This method, characterized by specificity, linearity, accuracy, precision, and robustness, successfully quantifies DMC HCl at ppm levels in Chlorpheniramine/Chlorphenamine Maleate, demonstrating its relevance in ensuring pharmaceutical safety and compliance (Prashant B. Zate et al., 2017).

Ion-Selective Electrode Development for Pharmaceutical Analysis

Ion-selective electrodes (ISEs) sensitive to specific ions were developed for the analytical monitoring of pharmaceuticals like dimedrol. This innovative approach enhances the sensitivity and selectivity of pharmaceutical analysis, enabling more efficient and accurate drug quality monitoring (M. V. Kuznetsova et al., 2003).

Synthetic Methodology and Chemical Analysis

Research into the synthesis processes and chemical analysis of various compounds is critical for the development of pharmaceuticals and understanding of chemical interactions. Studies focus on optimizing synthesis routes and understanding chemical properties to enhance production efficiency and drug development (Wenli Li et al., 2017), (E. Baranoff et al., 2012).

Bio-electro Reactor for Wastewater Treatment

The use of a bio-electro reactor for the degradation of chemical compounds like 4-Amino-dimethyl-aniline hydrochloride in wastewater demonstrates an economical, efficient, and non-polluted method of treating industrial waste, highlighting the intersection of chemistry and environmental science (Huang Wei, 2007).

Mécanisme D'action

Target of Action

Dimefline hydrochloride is a small molecule drug . The specific target of this compound is currently unidentified .

Mode of Action

It is known to have a selective action on the respiratory center in therapeutic doses

Biochemical Pathways

It is known to have a significant effect on the respiratory system .

Result of Action

This compound has been found to be effective in both chronic emphysema and in the CO2 intoxication syndrome . It is capable of increasing the depth without increasing the rate of respiration . It has been used as a potent drug for aborting an acute asthmatic attack, and as a maintenance drug in the treatment of bronchial asthma, particularly when given in association with a bronchodilator .

Action Environment

It is worth noting that the use of certain diuretics after the administration of dimefline was studied, and it was found that the use of acetazolamide and hydrochlorothiazide to circumvent a positive dimefline doping case is questionable .

Orientations Futures

Dimefline Hydrochloride has been effective both in chronic emphysema and in the CO2 intoxication syndrome . A study of the respiratory effects of Dimefline was carried out by Fumagalli and Berzolla in ten patients suffering from bronchopathy associated with various degrees of respiratory failure . They found that following intravenous administration, there was an increase both in the basal and in maximum pulmonary ventilation (MPV), more particularly because of an increase in tidal volume, the vital capacity, and in the maximum expiratory volume per second (MEVS) .

Propriétés

IUPAC Name |

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCISIXJGNBXXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

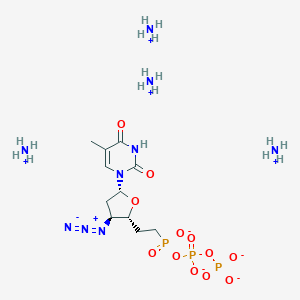

Molecular Formula |

C20H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046841 | |

| Record name | Dimefline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2740-04-7 | |

| Record name | Dimefline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimefline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimefline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Dimefline Hydrochloride in a research setting?

A1: this compound is primarily investigated for its EEG activating properties. Research suggests that intravenous administration of this compound can elicit paroxysmal discharges in the EEG of both epileptic and non-epileptic patients [, ]. This makes it a potential tool for diagnosing epileptic disorders in a controlled clinical setting.

Q2: How does the efficacy of this compound as an EEG activator compare to other agents like Metrazol?

A2: Studies indicate that 8mg of this compound exhibits a similar EEG activating potency to 400mg of Metrazol []. This suggests that this compound might be a more potent activator, requiring lower doses to achieve comparable effects. Additionally, researchers observed fewer and milder side effects with this compound compared to Metrazol [].

Q3: Are there established analytical methods for quantifying this compound in pharmaceutical preparations?

A3: Yes, researchers have developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the content and related substances in this compound injections []. This method uses a Diamond C18 column, an acetonitrile-water-ethylene diamine mobile phase, and UV detection at 243 nm, offering a sensitive and accurate way to quantify this compound in pharmaceutical samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)

![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)

![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)

![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)